Cas no 57642-05-4 (1-(1H-Indol-3-Yl)-2-Iodo-Ethanone)

1-(1H-インドール-3-イル)-2-ヨードエタノンは、有機合成化学において重要な中間体として利用される化合物です。特に、インドール骨格を持つ複雑な分子の構築に有用で、医薬品や生理活性物質の合成において重要な役割を果たします。ヨード基の反応性の高さから、パラジウムカップリング反応や置換反応などの多様な変換が可能であり、高い選択性と収率で目的化合物を得ることができます。また、結晶性が良好で取り扱いが比較的容易である点も利点です。研究開発や精密有機合成における有用性から、学術界や産業界で注目されています。

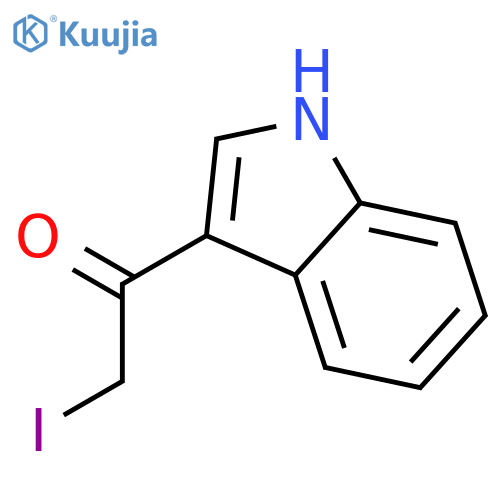

57642-05-4 structure

商品名:1-(1H-Indol-3-Yl)-2-Iodo-Ethanone

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(1H-indol-3-yl)-2-iodo-

- 1-(1H-Indol-3-yl)-2-iodoethanone

- WS-01351

- MFCD22626794

- 57642-05-4

- 1-(1h-indol-3-yl)-2-iodo-1-ethanone

- AM805156

- 1-(1H-indol-3-yl)-2-iodoethan-1-one

- 1-(1H-Indol-3-yl)-2-iodo-ethanone

- 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone

-

- MDL: MFCD22626794

- インチ: InChI=1S/C10H8INO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2

- InChIKey: AABAZUKHVXELTG-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1)NC=C2C(=O)CI

計算された属性

- せいみつぶんしりょう: 284.96464

- どういたいしつりょう: 284.96506g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 32.9Ų

じっけんとくせい

- PSA: 32.86

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I655875-100mg |

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone |

57642-05-4 | 100mg |

$ 320.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1258713-100mg |

Ethanone, 1-(1H-indol-3-yl)-2-iodo- |

57642-05-4 | 95% | 100mg |

$235 | 2024-06-06 | |

| Chemenu | CM334056-1g |

1-(1H-Indol-3-yl)-2-iodoethanone |

57642-05-4 | 95%+ | 1g |

$730 | 2023-02-02 | |

| Aaron | AR00IAYM-100mg |

Ethanone, 1-(1H-indol-3-yl)-2-iodo- |

57642-05-4 | 96% | 100mg |

$203.00 | 2023-12-14 | |

| Aaron | AR00IAYM-250mg |

Ethanone, 1-(1H-indol-3-yl)-2-iodo- |

57642-05-4 | 96% | 250mg |

$375.00 | 2023-12-14 | |

| 1PlusChem | 1P00IAQA-100mg |

Ethanone, 1-(1H-indol-3-yl)-2-iodo- |

57642-05-4 | 96% | 100mg |

$192.00 | 2023-12-16 | |

| A2B Chem LLC | AI52914-1mg |

1-(1H-Indol-3-yl)-2-iodo-ethanone |

57642-05-4 | 97 | 1mg |

$73.00 | 2024-04-19 | |

| A2B Chem LLC | AI52914-250mg |

1-(1H-Indol-3-yl)-2-iodo-ethanone |

57642-05-4 | 97% | 250mg |

$385.00 | 2024-04-19 | |

| A2B Chem LLC | AI52914-5mg |

1-(1H-Indol-3-yl)-2-iodo-ethanone |

57642-05-4 | 97 | 5mg |

$118.00 | 2024-04-19 | |

| A2B Chem LLC | AI52914-1g |

1-(1H-Indol-3-yl)-2-iodo-ethanone |

57642-05-4 | 97% | 1g |

$760.00 | 2024-04-19 |

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

57642-05-4 (1-(1H-Indol-3-Yl)-2-Iodo-Ethanone) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬